4-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide: is a complex organic compound that features a bromo-substituted thiophene ring, a pyridine ring, and a pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects such as modulation of enzyme activity, alteration of signal transduction, and regulation of gene expression .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound and its ultimate therapeutic efficacy .
Result of Action
Similar compounds have been reported to induce various biological responses, such as anti-inflammatory, antitumor, and antioxidant activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes include:
Thiophene Synthesis: : The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.
Bromination: : The thiophene ring is then brominated using bromine in an appropriate solvent, such as chloroform or carbon tetrachloride.
Pyridine and Pyrazole Attachment: : The pyridine and pyrazole rings are introduced through cross-coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The bromo group can be reduced to form a hydrogen atom, resulting in a different compound.
Substitution: : The pyridine and pyrazole rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Hydrogenated derivatives.
Substitution: : Various substituted pyridines and pyrazoles.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : It may serve as a ligand in biological assays to study protein interactions.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other bromo-substituted thiophenes or pyrazole derivatives, but the presence of both pyridine and pyrazole rings in this compound sets it apart. Some similar compounds include:
4-bromo-1-methyl-1H-pyrazole
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
4-bromo-thiophene-2-carboxamide
These compounds may have similar applications but differ in their specific chemical properties and biological activities.
Properties
IUPAC Name |
4-bromo-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4OS/c1-20-8-11(7-19-20)13-3-2-10(5-17-13)6-18-15(21)14-4-12(16)9-22-14/h2-5,7-9H,6H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRGQJDJCWCOJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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